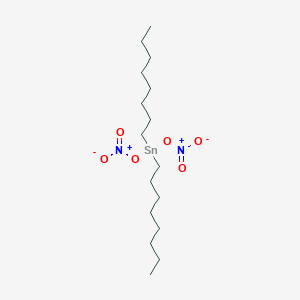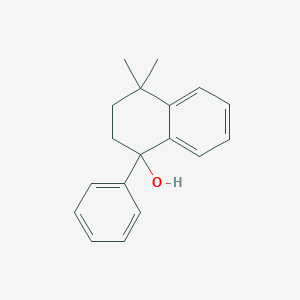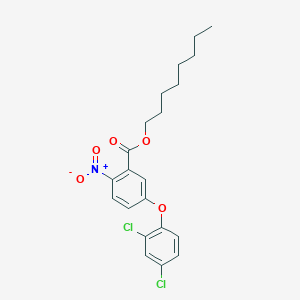
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound belonging to the acridinium family. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenylethenyl group, and an acridinium core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of acridine derivatives with ethylating agents and phenylethenyl groups under specific conditions. One common method involves the use of acridine, ethyl iodide, and styrene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridinium compounds .
Aplicaciones Científicas De Investigación
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Employed in cell imaging and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Mecanismo De Acción
The mechanism of action of 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its structure and function. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to cell damage and death .
Comparación Con Compuestos Similares
Similar Compounds
- 10-Methylacridinium iodide
- 9-Phenylacridinium iodide
- 10-Ethylacridinium bromide
Uniqueness
Compared to similar compounds, 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide exhibits unique photophysical properties, making it particularly useful in fluorescence-based applications. Its structure allows for efficient intercalation into DNA, enhancing its potential in therapeutic and diagnostic applications .
Propiedades
Número CAS |
60023-03-2 |
|---|---|
Fórmula molecular |
C23H20IN |
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
10-ethyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C23H20N.HI/c1-2-24-22-14-8-6-12-20(22)19(21-13-7-9-15-23(21)24)17-16-18-10-4-3-5-11-18;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
LMVXGVJUZHHGRE-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)








![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)

